
Lubabegron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lubabegron, also known as LY488756, is a β3-adrenoreceptor agonist (veterinary use).
Wissenschaftliche Forschungsanwendungen
1. Lubabegron in Cattle Production Lubabegron, a beta-adrenergic modulator, has been developed for use in cattle. It displays antagonistic behavior at the β1- and β2-adrenergic receptors (ARs) but agonistic behavior at the β3-AR. Its unique structural and functional features make it effective for reducing ammonia emissions per unit of live or carcass weight in cattle. It is approved for this purpose and is beneficial due to its resistance to desensitization, offering a sustainable option in cattle production (Dilger et al., 2021).
2. Impact on Ammonia Gas Emissions in Beef Cattle Studies have shown that various doses of lubabegron can effectively reduce ammonia gas emissions in beef cattle. This reduction is significant and is coupled with improvements in live weight, carcass weight, and associated ratios. This suggests that lubabegron not only aids in environmental conservation but also enhances growth performance and carcass characteristics in cattle (Kube et al., 2021).
3. Interaction with Adrenergic Receptors in Bovine Adipocytes Research into lubabegron fumarate has demonstrated its role as an antagonist to β-adrenergic receptors in primary bovine subcutaneous and intramuscular adipocytes. This interaction suggests a broader impact of lubabegron on cattle physiology, particularly in relation to adipocyte response and metabolism (Hwang et al., 2022).
4. Lubabegron in Environmental Stewardship Lubabegron has been recognized as a novel tool in environmental stewardship for its role in reducing emissions of ammonia gas per kilogram of live weight and carcass weight in cattle. This has significant implications for sustainable food animal production and aligns with the need for technologies that support environmental conservation (Teeter et al., 2021).
Eigenschaften
CAS-Nummer |
391920-32-4 |
|---|---|
Produktname |
Lubabegron |
Molekularformel |
C29H29N3O3S |
Molekulargewicht |
499.629 |
IUPAC-Name |
(S)-2-(4-(2-((2-hydroxy-3-(2-(thiophen-2-yl)phenoxy)propyl)amino)-2-methylpropyl)phenoxy)nicotinonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1 |
InChI-Schlüssel |
WIKLBKJBYSBYLL-QHCPKHFHSA-N |
SMILES |
N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY488756; LY-488756; LY 488756; Lubabegron |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



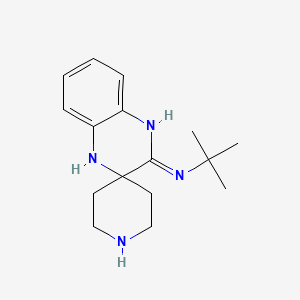
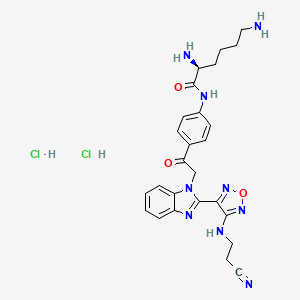
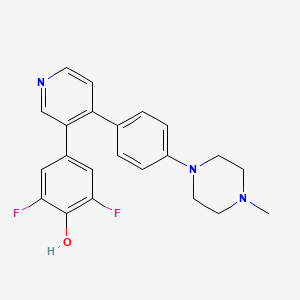
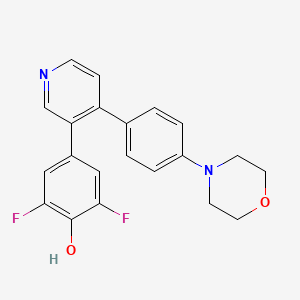
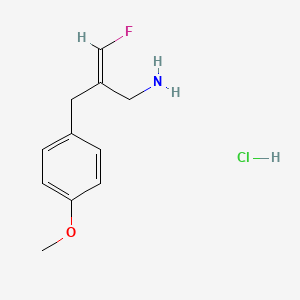
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
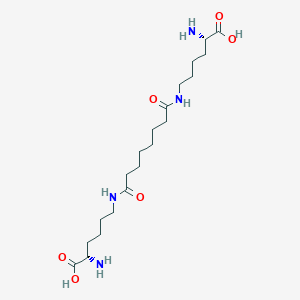
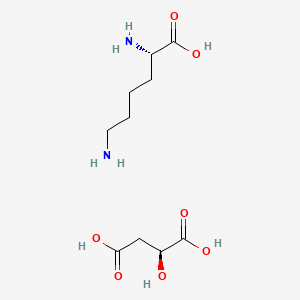
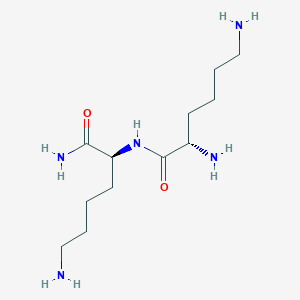
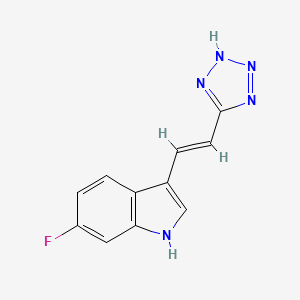
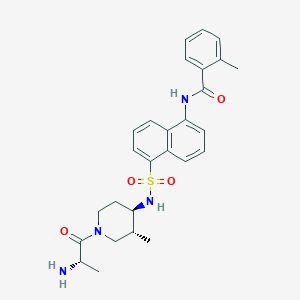
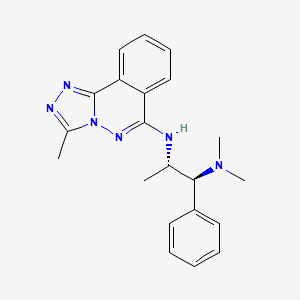
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)